molecular formula C14H14N2O4 B11980270 N-(2-Methylphenyl)-2-nitrobenzamide hydrate CAS No. 308134-36-3

N-(2-Methylphenyl)-2-nitrobenzamide hydrate

Cat. No.: B11980270
CAS No.: 308134-36-3
M. Wt: 274.27 g/mol
InChI Key: STGVZRPQJOSMNS-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-2-nitrobenzamide hydrate: is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group (-NO2) and an amide group (-CONH-) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylphenyl)-2-nitrobenzamide hydrate typically involves the nitration of 2-methylbenzoic acid followed by the formation of the amide bond. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-nitrobenzoic acid is then reacted with 2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methylphenyl)-2-nitrobenzamide hydrate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed:

    Reduction: 2-Amino-N-(2-methylphenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 2-Methylbenzoic acid and 2-methylaniline.

Scientific Research Applications

Chemistry: N-(2-Methylphenyl)-2-nitrobenzamide hydrate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, making it a candidate for drug development.

Medicine: The compound’s potential as a therapeutic agent is explored in medicinal chemistry. Its ability to inhibit certain enzymes or receptors makes it a potential candidate for the treatment of diseases such as cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-2-nitrobenzamide hydrate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can covalently modify enzymes or receptors. This modification can inhibit the activity of the target enzyme or receptor, leading to the desired therapeutic effect. The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets enhances its binding affinity and specificity.

Comparison with Similar Compounds

    N-(2-Methylphenyl)-N’-(2-methylphenyl)thiourea: This compound shares structural similarities with N-(2-Methylphenyl)-2-nitrobenzamide hydrate but contains a thiourea group instead of a nitro group.

    2-Amino-N-(2-methylphenyl)benzamide: This compound is formed by the reduction of the nitro group in this compound.

    N-(2-Methylphenyl)-2-nitrobenzenesulfonamide: This compound contains a sulfonamide group instead of an amide group.

Uniqueness: this compound is unique due to its specific combination of a nitro group and an amide group attached to a benzene ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

308134-36-3

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

N-(2-methylphenyl)-2-nitrobenzamide;hydrate

InChI

InChI=1S/C14H12N2O3.H2O/c1-10-6-2-4-8-12(10)15-14(17)11-7-3-5-9-13(11)16(18)19;/h2-9H,1H3,(H,15,17);1H2

InChI Key

STGVZRPQJOSMNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-].O

Origin of Product

United States

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